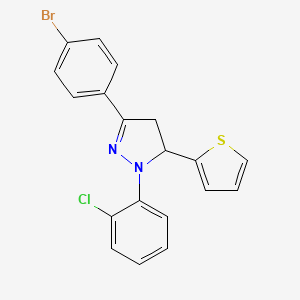

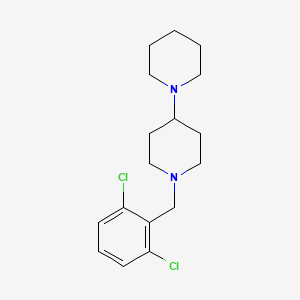

![molecular formula C16H19N3O B5060211 N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)

N-[4-(dimethylamino)benzyl]-N'-phenylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(dimethylamino)benzyl]-N'-phenylurea is a chemical compound that has been studied for its unique molecular structure and properties. Research focuses on its synthesis, molecular and physical characteristics, and potential applications in various fields.

Synthesis Analysis

The synthesis of derivatives similar to N-[4-(dimethylamino)benzyl]-N'-phenylurea often involves the Wittig reaction and oxidative dimerization processes. For instance, 4-(N,N-dimethylamino)phenylethyne can be prepared through a Wittig reaction between chloromethylene(triphenyl)phosphine ylide and 4-(N,N-dimethylamino)benzaldehyde, followed by hydrochloric acid elimination. Oxidative dimerization yields dimers such as 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne in good yield. These dimers can form charge-transfer complexes with acceptors like TCNE, with X-ray structure analysis providing detailed insights into their molecular structure (Rodríguez et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds related to N-[4-(dimethylamino)benzyl]-N'-phenylurea has been analyzed through various techniques, including X-ray crystallography. This analysis reveals detailed information about the molecular geometry, bonding, and intermolecular interactions within the crystal lattice. For example, the molecular structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with similarities to the target molecule, was determined using X-ray crystallography, providing insights into its structural properties and potential binding mechanisms (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Research on compounds similar to N-[4-(dimethylamino)benzyl]-N'-phenylurea focuses on their reactivity and chemical behavior. Studies have explored the intramolecular hydrogen bonding and anion binding properties of related compounds, indicating potential applications as anion receptors or organocatalysts due to their structural framework and ability to form strong interactions with anions (Liu & Jiang, 2008).

作用机制

Target of Action

Similar compounds, such as n-benzyl derivatives of tetramycin b, have been shown to possess high antifungal activity . Therefore, it’s plausible that N-[4-(dimethylamino)benzyl]-N’-phenylurea might also target fungal cells, but this needs further investigation.

Mode of Action

The exact mode of action of N-[4-(dimethylamino)benzyl]-N’-phenylurea is currently unknown due to the lack of specific studies on this compound. Based on the antifungal activity of similar compounds, it could potentially interfere with essential biological processes in fungal cells, such as cell wall synthesis or ergosterol biosynthesis

Biochemical Pathways

For instance, it could disrupt the synthesis of essential components of the fungal cell wall or membrane, leading to cell death .

Result of Action

If it acts as an antifungal agent, it could lead to the death of fungal cells, thereby preventing or treating fungal infections . .

属性

IUPAC Name |

1-[[4-(dimethylamino)phenyl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-19(2)15-10-8-13(9-11-15)12-17-16(20)18-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUQIANKVCMYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Dimethylamino)benzyl]-3-phenylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

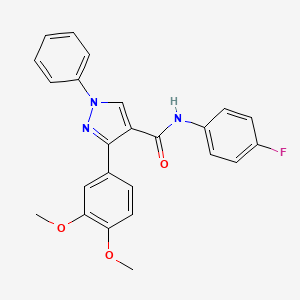

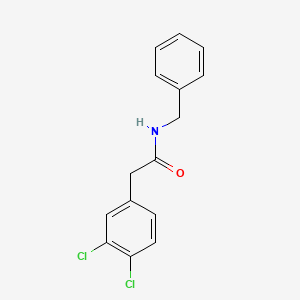

![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)

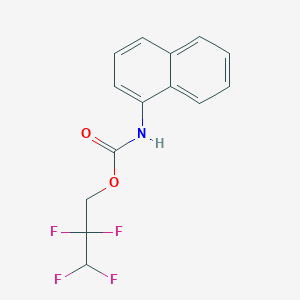

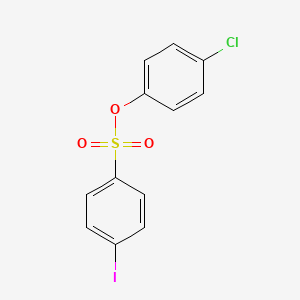

![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)

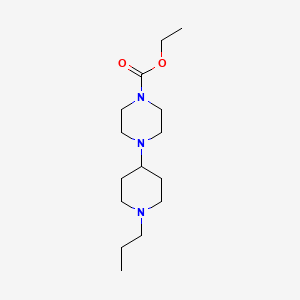

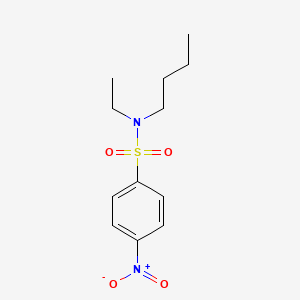

![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)